9,10-Bis(6-methoxynaphthalen-2-YL)anthracene
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Overview
Description
9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is a compound known for its unique structural and electronic properties. It is typically found as a yellow crystalline powder and is used in various scientific and industrial applications, particularly as a fluorescent dye .
Mechanism of Action
Target of Action
It is known to be used in the construction of organic light-emitting diodes (oleds) . Therefore, its target could be the light-emitting layer of these devices.
Mode of Action
9,10-Bis(6-methoxynaphthalen-2-YL)anthracene interacts with its targets by being incorporated into the emitting layer of OLEDs
Biochemical Pathways
Its role in oleds suggests it may influence the pathways related to light emission in these devices .
Pharmacokinetics
As a component of OLEDs, its bioavailability would be more relevant in terms of its ability to contribute to the device’s light-emitting properties .
Result of Action
Its use in oleds suggests that it contributes to the devices’ ability to emit light .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of OLEDs can be affected by temperature, humidity, and the presence of oxygen . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(6-methoxynaphthalen-2-YL)anthracene involves the reaction of 9,10-dibromoanthracene with 6-methoxy-2-naphthylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(6-methoxynaphthalen-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation, while nitrating agents like nitric acid are used for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroanthracenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
9,10-Bis(6-methoxynaphthalen-2-YL)anthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: Employed in biological imaging to study cellular processes and structures.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative used in similar applications but with different photophysical properties.
9,10-Di(naphthalen-2-yl)anthracene: Similar in structure but lacks the methoxy groups, affecting its electronic properties and reactivity.
Uniqueness
9,10-Bis(6-methoxynaphthalen-2-YL)anthracene is unique due to the presence of methoxy groups, which enhance its solubility and photophysical properties. This makes it particularly useful in applications requiring high fluorescence efficiency and stability .
Properties
IUPAC Name |
9,10-bis(6-methoxynaphthalen-2-yl)anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26O2/c1-37-29-17-15-23-19-27(13-11-25(23)21-29)35-31-7-3-5-9-33(31)36(34-10-6-4-8-32(34)35)28-14-12-26-22-30(38-2)18-16-24(26)20-28/h3-22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBQRGODPIBNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)C=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595760 |
Source
|
Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235099-48-6 |
Source
|
Record name | 9,10-Bis(6-methoxynaphthalen-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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